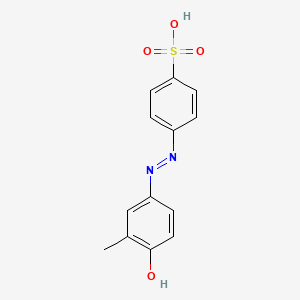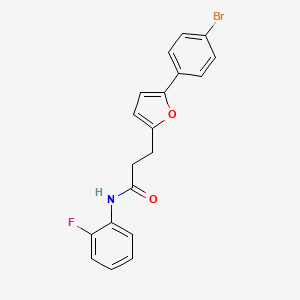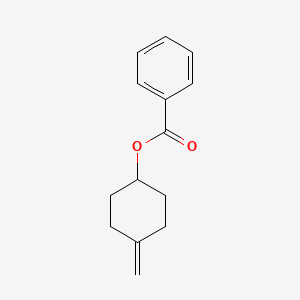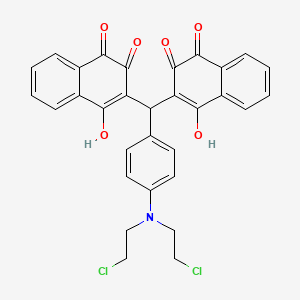
Mesitylenesulfonic benzylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesitylenesulfonic benzylidenehydrazide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is known for its unique structure, which includes a mesitylene group (2,4,6-trimethylbenzene) attached to a sulfonic acid group and a benzylidenehydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mesitylenesulfonic benzylidenehydrazide typically involves the reaction of mesitylenesulfonyl chloride with benzylidenehydrazine. The process begins with the preparation of mesitylenesulfonyl chloride by reacting mesitylene with chlorosulfonic acid. This reaction is carried out under controlled temperature conditions to avoid excessive heat and ensure the formation of the desired product .
Once mesitylenesulfonyl chloride is obtained, it is reacted with benzylidenehydrazine in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is cooled to maintain a low temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Mesitylenesulfonic benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazide moiety into corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonic acid derivatives.
Applications De Recherche Scientifique
Mesitylenesulfonic benzylidenehydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of mesitylenesulfonic benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with protein synthesis and DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic benzylidenehydrazide
- Mesitylenesulfonic ethylidenehydrazide
- Mesitylenesulfonic isopropylidenehydrazide
- 2-Methoxybenzoic benzylidenehydrazide
- Benzoic acid benzylidenehydrazide
Uniqueness
Mesitylenesulfonic benzylidenehydrazide is unique due to its specific combination of a mesitylene group and a benzylidenehydrazide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Propriétés
Numéro CAS |
16182-18-6 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-13(2)16(14(3)10-12)21(19,20)18-17-11-15-7-5-4-6-8-15/h4-11,18H,1-3H3/b17-11- |
Clé InChI |
UZISGOKGIUQLLS-BOPFTXTBSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C\C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)







